molecular formula C11H14O2S B12597942 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one CAS No. 646517-39-7

5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one

Cat. No.: B12597942
CAS No.: 646517-39-7
M. Wt: 210.29 g/mol
InChI Key: JWHVNOCFGQWERO-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a dienyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.

    Introduction of the hydroxy group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Addition of the dienyl side chain: This could be done through a series of alkylation and dehydrogenation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methyl and dienyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy and dienyl groups could play a role in these interactions by forming hydrogen bonds or participating in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of the thiophene family.

    2-Methylthiophene: A simpler derivative with a methyl group.

    5-Hydroxythiophene: A derivative with a hydroxy group.

Uniqueness

5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is unique due to its combination of functional groups and the presence of a dienyl side chain, which may confer specific chemical and biological properties not found in simpler thiophene derivatives.

Properties

CAS No.

646517-39-7

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

4-hydroxy-5-methyl-5-(2-methylpenta-1,3-dienyl)thiophen-2-one

InChI

InChI=1S/C11H14O2S/c1-4-5-8(2)7-11(3)9(12)6-10(13)14-11/h4-7,12H,1-3H3

InChI Key

JWHVNOCFGQWERO-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=CC1(C(=CC(=O)S1)O)C)C

Origin of Product

United States

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